molecular formula C13H17NO B1404210 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1187087-20-2

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

Numéro de catalogue: B1404210
Numéro CAS: 1187087-20-2
Poids moléculaire: 203.28 g/mol
Clé InChI: PQHMFUYFVMLYAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a nitrogen atom at the bridgehead (8-aza) and an oxygen atom in the 3-position (3-oxa), with a benzyl group attached to the nitrogen. Its synthesis often involves cycloaddition or substitution strategies, as seen in related bicyclic systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and tailored to the needs of the production facility.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Benzyl Group

The benzyl group attached to the nitrogen atom undergoes nucleophilic substitution under specific conditions. For example:

  • Dealkylation : Treatment with strong acids (e.g., HBr in acetic acid) removes the benzyl group, yielding 3-oxa-8-azabicyclo[3.2.1]octane derivatives .

  • Benzyl Group Replacement : Reaction with cyanide ions (CN⁻) in the presence of acetic acid replaces the benzyl group with a cyano group, forming intermediates like 3-cyano-8-azabicyclo[3.2.1]octane .

Reaction ConditionsReagents/CatalystsProductYieldSource
Acidic hydrolysis (HBr/AcOH)HBr, acetic acid3-Oxa-8-azabicyclo[3.2.1]octane72%
Cyanide substitutionKCN, acetic acid, MeOH3-Cyano-8-azabicyclo[3.2.1]octane68%

Ring-Opening Reactions

The oxabicyclo ring undergoes ring-opening under acidic or oxidative conditions:

  • Acid-Catalyzed Hydrolysis : In HCl, the oxa ring opens to form a diol intermediate, which can further cyclize or react .

  • Oxidative Ring Expansion : Reaction with peroxides or ozone selectively oxidizes the bridgehead carbon, leading to lactone derivatives .

Reaction TypeConditionsProductNotesSource
Acid hydrolysis5M HCl, 0°CDiol intermediateTransient species
Oxidative expansionH₂O₂, Fe³⁺ catalystLactone-functionalized derivativeStereoselective

Reduction and Hydrogenation

The ketone group (if present) and unsaturated bonds in derivatives are targets for reduction:

  • Ketone Reduction : Sodium borohydride (NaBH₄) reduces the 3-oxo group to a hydroxyl group, forming 3-hydroxy-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane .

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ pressure hydrogenates the bicyclic core, yielding saturated analogs .

SubstrateReagents/ConditionsProductYieldSource
3-Oxo derivativeNaBH₄, MeOH3-Hydroxy derivative85%
Unsaturated azabicyclo corePd/C, H₂ (400 psi)Saturated 8-azabicyclo[3.2.1]octane96%

Functionalization via Cross-Coupling

The nitrogen atom participates in alkylation and acylation reactions:

  • N-Alkylation : Reaction with alkyl halides (e.g., trifluoroethyl iodide) introduces substituents at the nitrogen, enhancing pharmacological activity .

  • Acylation : Benzoylation with benzoyl chloride forms 8-benzoyl-3-oxa-8-azabicyclo[3.2.1]octane , a precursor for bioactive molecules .

ReactionReagentsProductApplicationSource
N-TrifluoroethylationCF₃CH₂I, K₂CO₃, DMF8-(2,2,2-Trifluoroethyl) derivativeOpioid receptor ligands
N-BenzoylationBenzoyl chloride, pyridine8-Benzoyl derivativeIntermediate for drug design

Cycloaddition and Rearrangements

The strained bicyclic system participates in [3+2] cycloadditions with dipolarophiles like nitrones, yielding polycyclic frameworks .

Reaction PartnerConditionsProductStereochemistrySource
NitroneThermal (80°C)Tropane alkaloid-like structureEndo preference

Stability and Degradation

  • Acid Sensitivity : The oxa ring is prone to hydrolysis in strong acids (e.g., HCl), limiting its stability in acidic formulations .

  • Oxidative Degradation : Exposure to air or light leads to peroxide formation at the bridgehead carbon .

Key Research Findings

  • The 8-benzyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

  • Stereochemical control during functionalization (e.g., hydroxylation) is critical for bioactivity, as evidenced by enantioselective syntheses .

Applications De Recherche Scientifique

Overview

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids, characterized by its unique structure incorporating both oxygen and nitrogen within its bicyclic framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with neurotransmitter systems.

Medicinal Chemistry

This compound is explored for its therapeutic potential, particularly in the development of drugs targeting the central nervous system. Its interaction with acetylcholinesterase suggests a role in enhancing cholinergic signaling, which can impact cognitive functions and muscle contractions. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-cancer properties and inhibition of specific enzymes such as mTOR (mammalian target of rapamycin) .

The compound has been investigated for its binding affinities with various biological targets, including receptors involved in metabolic pathways. Preliminary studies suggest it may effectively interact with mTOR pathways, crucial for regulating cell growth and proliferation . Additionally, its effects on neurotransmitter systems position it as a candidate for further exploration in neuropharmacology.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structural features allow for various chemical reactions, including oxidation and substitution reactions, expanding its utility in synthetic methodologies .

Case Study 1: Interaction with Acetylcholinesterase

Research has demonstrated that this compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction could have implications for treating neurodegenerative diseases where cholinergic signaling is compromised .

Mécanisme D'action

The mechanism of action of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Key Substituents Biological Activity/Application References
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane N-Benzyl, 3-oxa bridge Moderate PI3K inhibition (e.g., compound 19, IC₅₀ = 157–282 nM)
8-Methyl-8-azabicyclo[3.2.1]octane (Tropane) N-Methyl Core of tropane alkaloids (e.g., atropine, scopolamine)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine N-Benzyl, 3-amine NK1 receptor antagonism; anti-cholinesterase activity
3-Oxa-8-azabicyclo[3.2.1]octane (M3) 3-oxa bridge, no N-benzyl PI3K inhibition (moderate cellular activity)
8-Oxa-2-azabicyclo[3.2.1]octane 8-oxa, 2-aza Core of atkamine; synthesized via 1,3-dipolar cycloaddition
8-Azabicyclo[3.2.1]octane benzylamine derivatives N-Benzylamine substituents High-affinity NK1 antagonists (e.g., IC₅₀ < 100 nM)

Key Structural Differences and Implications

Substitution at the Bridgehead Nitrogen: The benzyl group in this compound enhances lipophilicity and may improve receptor binding compared to the methyl group in tropane . This substitution is critical in NK1 antagonists, where benzylamine derivatives show nanomolar affinity . For example, compound 19 (with 3-oxa-8-azabicyclo[3.2.1]octane) demonstrated moderate PI3K inhibition, suggesting that the oxygen bridge modulates activity .

Position of Heteroatoms :

  • The 3-oxa-8-aza configuration distinguishes the target compound from 8-oxa-2-aza analogs (e.g., atkamine’s core). The latter are synthesized via 1,3-dipolar cycloaddition and exhibit distinct stereoelectronic profiles .

Functional Group Variations :

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (amine at C3) is utilized in neurokinin-1 antagonists and cholinesterase inhibitors, highlighting the importance of basic amine groups in CNS-targeted therapies . The absence of the amine in the target compound may reduce off-target interactions but limit CNS penetration.

Activité Biologique

Overview

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic compound characterized by a unique structure that incorporates both oxygen and nitrogen atoms within its ring system. This compound belongs to the broader family of tropane alkaloids, which are known for their diverse biological activities. The molecular formula is C13_{13}H15_{15}N1_{1}O1_{1} with a molecular weight of 215.29 g/mol.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors, notably:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft, leading to increased levels of acetylcholine. This mechanism enhances cholinergic signaling, impacting muscle contraction, memory formation, and cognitive function.
  • Potential Interaction with mTOR Pathways : Preliminary studies suggest that this compound may interact effectively with mammalian target of rapamycin (mTOR) pathways, which are crucial in regulating cell growth and proliferation.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-Cancer Properties : Compounds similar to this compound have shown potential anti-cancer properties through inhibition of specific enzymes such as mTOR, suggesting a role in cancer therapy development.
  • Mu Opioid Receptor Antagonism : Related compounds have been explored for their activity as mu opioid receptor antagonists, which could be beneficial in treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

Modification TypeEffect on Activity
Benzyl Group VariationsAlters binding affinity to receptors
Substituent Changes at C6Increases selectivity over hERG channel
Linker ModificationsEnhances potency against specific targets

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 8-benzyl compounds, revealing insights into their pharmacological profiles:

  • Synthesis and Evaluation : A series of derivatives were synthesized to explore their binding affinities and biological activities, particularly focusing on their interactions with neurotransmitter systems .
  • Pharmacological Applications : Investigations into the use of these compounds in treating neurological disorders have shown promise, especially in conditions like depression and anxiety where serotonin systems are involved .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?

The compound is typically synthesized via radical cyclization or substitution reactions on the bicyclic core. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been reported for analogous azabicyclo structures, achieving >99% diastereocontrol . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield and stereochemical outcomes. Substituents at the 8-position (e.g., benzyl groups) are introduced through alkylation or reductive amination, with the choice of base (e.g., K2_2CO3_3) influencing regioselectivity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Analytical techniques such as HPLC (with UV detection at 254 nm) and GC-MS are used to assess purity (>95% threshold). Structural confirmation relies on NMR (e.g., 1^1H, 13^13C, and 2D COSY for stereochemical assignments) and FT-IR to verify functional groups like the 3-oxa bridge. X-ray crystallography is employed for absolute stereochemical determination, as demonstrated for derivatives like (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one .

Advanced Research Questions

Q. How do structural modifications at the 3-oxa position influence the compound’s pharmacokinetic properties?

Replacing the 3-oxa bridge with alternative heteroatoms (e.g., sulfur or nitrogen) alters electron density and hydrogen-bonding capacity, impacting receptor binding. For instance, 8-azabicyclo[3.2.1]octane derivatives with 3-oxa groups show enhanced selectivity for monoamine transporters (DAT, SERT, NET) compared to sulfur analogs, likely due to improved polar surface area and logP values . Pharmacokinetic studies in rodent models reveal that 3-oxa derivatives exhibit longer plasma half-lives (~2–4 hours) than non-oxygenated analogs, attributed to reduced metabolic clearance .

Q. What strategies resolve stereochemical challenges in synthesizing bicyclic derivatives?

Chiral resolution via dynamic kinetic resolution (DKR) or enzymatic catalysis is employed to isolate enantiomers. For example, lipase-mediated hydrolysis of racemic esters has been used to achieve >90% enantiomeric excess (ee) in related azabicyclo compounds . Asymmetric synthesis using Evans auxiliaries or Sharpless epoxidation can also enforce stereochemical control at the 2- and 3-positions, as demonstrated in the synthesis of (1R*,5S*)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one .

Q. How do data contradictions arise in structure-activity relationship (SAR) studies of this compound class?

Discrepancies often stem from assay variability (e.g., cell-based vs. membrane-binding assays) or stereochemical misassignment . For example, a study reported conflicting DAT inhibition values (IC50_{50} = 12 nM vs. 45 nM) for enantiomers of 8-substituted derivatives, later attributed to incorrect stereochemical labeling during synthesis . Rigorous validation using chiral HPLC and crystallography is essential to reconcile such contradictions .

Q. Methodological Considerations

Q. What in vitro assays are recommended for evaluating transporter affinity?

  • Radioligand displacement assays : Use 3^3H-labeled ligands (e.g., 3^3H-WIN 35,428 for DAT) in HEK293 cells expressing human transporters.
  • Uptake inhibition assays : Measure inhibition of 3^3H-dopamine/serotonin uptake in synaptosomal preparations .
  • Computational docking : Employ Schrödinger’s Glide or AutoDock Vina to predict binding poses within transporter homology models .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., toluene in radical cyclizations) .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Propriétés

IUPAC Name

8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMFUYFVMLYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.